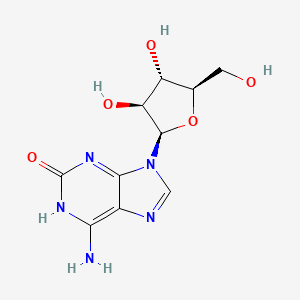

9-(b-D-Arabinofuranosyl)isoguanine

Description

Overview of Arabinonucleosides in Medicinal Chemistry

Arabinonucleosides are a class of nucleoside analogs where the sugar component is arabinose. A key structural feature of arabinonucleosides is the stereochemistry at the 2'-position of the sugar, which is in the "up" or β-configuration, unlike the "down" configuration of the 2'-hydroxyl in ribose. This modification significantly impacts the molecule's conformation and its interaction with cellular enzymes, often leading to potent biological activity.

Several arabinonucleosides have been successfully developed into clinically significant drugs, primarily for the treatment of cancers and viral infections. For instance, cytarabine (B982) (ara-C) and vidarabine (B1017) (ara-A) are well-established chemotherapeutic agents. nih.govnih.gov The antiviral activity of arabinonucleosides has been demonstrated against a range of viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). nih.govbiorxiv.org The mechanism of action for many of these analogs involves their phosphorylation to the corresponding triphosphate, which can then inhibit DNA or RNA polymerases or be incorporated into nucleic acid chains, leading to chain termination. nih.gov

The development of novel arabinonucleosides continues to be an active area of research, with a focus on creating analogs with improved efficacy and reduced toxicity. nih.gov

The Significance of Isoguanine (B23775) as a Purine (B94841) Base Isomer

Isoguanine, or 2-hydroxyadenine, is an isomer of the canonical purine base guanine (B1146940). rsc.orgyoutube.com In isoguanine, the carbonyl and amino groups are at positions 2 and 6 of the purine ring, respectively, which is the reverse of their positions in guanine. This seemingly minor structural change has profound effects on the base-pairing properties of the nucleobase. rsc.org

Isoguanine is known to be a product of oxidative damage to DNA. youtube.comnih.gov Its presence in DNA can be mutagenic due to its potential for mispairing with other bases. youtube.com In the context of synthetic biology and nucleic acid chemistry, isoguanine has been explored for its ability to form a stable base pair with isocytosine (B10225), creating an alternative genetic pairing system. youtube.comnih.gov This unique pairing potential has led to its use in the development of unnatural nucleic acid systems, such as hachimoji DNA. youtube.com

The nucleoside form, isoguanosine, has been studied for its ability to self-assemble into higher-order structures like tetramers and decamers, which has potential applications in materials science and nanotechnology. rsc.org

Historical Development and Research Trajectory of 9-(β-D-Arabinofuranosyl)isoguanine and Related Isoguanine Nucleosides

The history of isoguanine itself dates back to its initial synthesis by Fischer in 1897. rsc.org Its natural occurrence was later identified, and its structure as 2-hydroxy-6-aminopurine was confirmed. rsc.org The first isoguanine nucleoside, crotonoside (B1669630) (a riboside), was isolated from croton seeds. rsc.org

While the synthesis of various isoguanine nucleosides, particularly 2'-deoxyisoguanosine, has been a subject of research for its potential in forming alternative base pairs and triplex structures in DNA, the specific research trajectory for 9-(β-D-arabinofuranosyl)isoguanine is less well-documented in publicly available literature. arkat-usa.orgaston.ac.uk Much of the research on arabinofuranosyl purine nucleosides has focused on the guanine analog, 9-(β-D-arabinofuranosyl)guanine (ara-G). nih.gov The synthesis of ara-G has been explored through various chemical and enzymatic methods. nih.govnih.gov

The exploration of isoguanine-containing nucleosides has often been in the context of their unique base-pairing properties and potential as probes for DNA structure and function. nih.govresearchgate.net Comparative studies of guanine and isoguanine nucleosides have highlighted the significant impact of the isomeric difference on their chemical and physical properties. researchgate.net While direct and extensive research findings on the synthesis and biological activity of 9-(β-D-arabinofuranosyl)isoguanine are limited, the foundational knowledge of arabinonucleosides and isoguanine provides a strong basis for predicting its potential chemical and biological characteristics. Further research is warranted to fully elucidate the properties and potential applications of this unique nucleoside analog.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O5 |

|---|---|

Molecular Weight |

283.24 g/mol |

IUPAC Name |

6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one |

InChI |

InChI=1S/C10H13N5O5/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1 |

InChI Key |

MIKUYHXYGGJMLM-FJFJXFQQSA-N |

Isomeric SMILES |

C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N |

Canonical SMILES |

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N |

sequence |

N |

Origin of Product |

United States |

Synthetic Methodologies for 9 β D Arabinofuranosyl Isoguanine and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for the preparation of 9-(β-D-arabinofuranosyl)isoguanine and its derivatives, allowing for the systematic introduction of modifications to both the sugar and base moieties. These approaches, however, often necessitate multi-step pathways involving protection and deprotection strategies to ensure regioselectivity and stereocontrol.

Multi-step Reaction Pathways

The chemical synthesis of 9-(β-D-arabinofuranosyl)isoguanine typically involves the coupling of a protected arabinofuranosyl donor with a suitably modified purine (B94841) base. A common strategy begins with a protected arabinose derivative, often a halogenated or acetylated sugar, which is then reacted with a precursor to the isoguanine (B23775) base.

For instance, a plausible synthetic route could start from a protected 2,6-dihalopurine. This intermediate can be glycosylated with a protected arabinofuranosyl halide. Subsequent selective amination at the C6 position, followed by the introduction of a hydroxyl group at the C2 position, and final deprotection of the sugar and base moieties, would yield the target molecule. The specific choice of protecting groups is critical to prevent unwanted side reactions and to allow for their sequential removal under controlled conditions.

Stereochemical Control in Glycosylation

A significant challenge in the chemical synthesis of nucleosides is the control of the stereochemistry at the anomeric carbon (C1' of the sugar) to selectively obtain the desired β-anomer. The outcome of the glycosylation reaction is influenced by several factors, including the nature of the protecting groups on the sugar, the choice of solvent, and the Lewis acid catalyst employed. nih.gov

To favor the formation of the β-glycosidic bond, a participating protecting group, such as an acetyl or benzoyl group, is often placed at the C2' position of the arabinofuranosyl donor. This group can form a transient cyclic intermediate that blocks the α-face of the sugar, thereby directing the incoming purine base to attack from the β-face. The use of specific catalysts and reaction conditions can further enhance the stereoselectivity of the glycosylation process. nih.gov

Table 1: Key Factors Influencing Stereoselectivity in Glycosylation

| Factor | Influence on Stereoselectivity | Example |

| Protecting Group at C2' | A participating group (e.g., acetyl) can promote the formation of the β-anomer through neighboring group participation. | 2-O-acetyl-arabinofuranosyl bromide |

| Solvent | The polarity and coordinating ability of the solvent can affect the stability of reaction intermediates and the stereochemical outcome. | Acetonitrile, Dichloromethane |

| Lewis Acid Catalyst | The choice of catalyst can influence the reaction mechanism and the anomeric ratio of the product. | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Tin(IV) chloride (SnCl4) |

| Temperature | Lower temperatures often favor higher stereoselectivity. | -20°C to 0°C |

Chemo-Enzymatic and Enzymatic Synthesis

Chemo-enzymatic and fully enzymatic methods offer an attractive alternative to purely chemical synthesis, often providing higher selectivity and milder reaction conditions. These approaches leverage the catalytic prowess of enzymes, particularly those from microbial sources.

Utilization of Microbial Biocatalysts (e.g., Escherichia coli)

Whole cells of microorganisms, such as Escherichia coli, can be effectively used as biocatalysts for the synthesis of nucleoside analogs. nih.gov These cells contain a repertoire of enzymes, including nucleoside phosphorylases, that can catalyze the desired transformations. The use of whole cells can be advantageous as it circumvents the need for enzyme purification. In some cases, the cells are treated with agents like glutaraldehyde (B144438) to permeabilize the cell membrane and prevent unwanted side reactions. nih.gov

Role of Purine-Nucleoside Phosphorylase (PNP) and other Glycosyltransferases

Purine-nucleoside phosphorylase (PNP) is a key enzyme in the enzymatic synthesis of purine nucleosides. nih.gov PNP catalyzes the reversible phosphorolysis of the glycosidic bond in purine nucleosides. In the synthetic direction, PNP can catalyze the transfer of a sugar moiety from a donor substrate, such as α-D-arabinofuranose-1-phosphate, to a purine base like isoguanine. nih.gov

The enzymatic synthesis often employs a transglycosylation reaction, where a more readily available nucleoside serves as the sugar donor. For example, a pyrimidine (B1678525) nucleoside like uridine (B1682114) can be phosphorolyzed by uridine phosphorylase to generate ribose-1-phosphate (B8699412), which can then be used by PNP to glycosylate the target purine base. While PNP is the primary enzyme for this transformation, other glycosyltransferases, which are a broad class of enzymes that catalyze the formation of glycosidic bonds, can also be involved in the synthesis of modified nucleosides. nih.gov

Optimization of Biocatalytic Reaction Parameters (e.g., pH, Substrate Ratio, Phosphate (B84403) Ion Concentration)

The efficiency of enzymatic synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include pH, temperature, substrate ratio, and the concentration of phosphate ions. nih.govnih.gov

The pH of the reaction medium affects the activity and stability of the enzymes involved. The optimal pH for PNP-catalyzed reactions is typically in the neutral to slightly basic range. The ratio of the sugar donor to the purine base acceptor is also a critical factor that can influence the yield of the desired product. An excess of the sugar donor is often used to drive the reaction towards completion.

The concentration of phosphate ions is a crucial parameter in reactions catalyzed by nucleoside phosphorylases. Phosphate is a substrate in the phosphorolytic direction and an inhibitor in the synthetic direction. Therefore, its concentration must be carefully controlled to achieve a high yield of the target nucleoside. nih.gov

Table 2: Optimization of Parameters in Enzymatic Synthesis of a Related Nucleoside (9-β-D-arabinofuranosylguanine)

| Parameter | Optimized Condition | Impact on Reaction |

| pH | 7.0 - 8.0 | Affects enzyme activity and stability. |

| Temperature | 37°C - 50°C | Influences reaction rate and enzyme stability. nih.gov |

| Substrate Ratio (Donor:Acceptor) | 2:1 to 5:1 | A higher ratio of the sugar donor can increase product yield. nih.gov |

| Phosphate Ion Concentration | Low (e.g., <10 mM) | High concentrations can inhibit the synthetic reaction. nih.gov |

| Biocatalyst Concentration | Varies | Higher enzyme concentration can increase the reaction rate. |

Scalability of Enzymatic Production

The transition from laboratory-scale synthesis to industrial-scale production of 9-(β-D-arabinofuranosyl)isoguanine and its derivatives via enzymatic methods presents a distinct set of challenges and opportunities. While enzymatic routes offer high selectivity and milder reaction conditions compared to traditional chemical synthesis, their economic viability on a larger scale hinges on several critical factors. These include the efficiency and stability of the biocatalysts, the optimization of reaction parameters in large-volume bioreactors, and the development of robust and cost-effective downstream processing for product purification. chemrxiv.orgresearchgate.net

The industrial application of nucleoside phosphorylases, key enzymes in the synthesis of many nucleoside analogs, has been hampered by challenges in their large-scale preparation and efficient reuse. chemrxiv.org Biocatalytic syntheses often result in low substrate and product titers, typically in the 10 mM range or lower, which can complicate downstream processing and increase costs. researchgate.net

Research Findings on the Scalability of Related Arabinofuranosyl Nucleosides

While specific data on the large-scale enzymatic production of 9-(β-D-arabinofuranosyl)isoguanine is limited in publicly available literature, research on the closely related compound 9-(β-D-arabinofuranosyl)guanine (ara-G) provides valuable insights into the potential for scalable enzymatic synthesis.

In one study, whole cells of Escherichia coli were utilized for the synthesis of ara-G from 1-(β-D-arabinofuranosyl)cytosine (ara-C) and a guanine (B1146940) source. Under optimized laboratory conditions, a product yield of 63-65% was achieved in the reaction mixture, with an isolated yield of 48-53%. While promising, scaling up such a whole-cell system requires careful consideration of factors like cell viability, genetic stability of the overexpressed enzymes, and potential for byproduct formation.

A multi-enzyme cascade system has also been designed for the production of arabinoside from inexpensive nucleosides. nih.gov This in vitro system, based on a phosphorolysis-isomerization-dephosphorylation pathway, successfully produced 0.12 mM of ara-G from 0.5 mM of guanosine (B1672433), achieving 24% of the theoretical yield under optimized conditions. nih.gov The productivity of ara-G rapidly increased from 15 µM/h to 111 µM/h with increased concentration of the key enzyme, Kluyveromyces lactis purine nucleoside phosphorylase (KlPNP). nih.gov While this demonstrates the feasibility of a cell-free system, the cost and stability of the multiple purified enzymes are significant considerations for industrial scale-up.

The table below summarizes key parameters from lab-scale enzymatic synthesis of ara-G, which can serve as a benchmark for the development of scalable processes for 9-(β-D-arabinofuranosyl)isoguanine.

Table 1: Lab-Scale Enzymatic Synthesis of 9-(β-D-Arabinofuranosyl)guanine (ara-G)

| Biocatalyst System | Starting Materials | Product Concentration/Yield | Key Findings |

|---|---|---|---|

| Whole E. coli Cells | 1-(β-D-arabinofuranosyl)cytosine (ara-C), Guanine source | 63-65% in reaction mixture; 48-53% isolated yield | Demonstrates the feasibility of using whole-cell biocatalysts. |

| In Vitro Multi-Enzyme Cascade | Guanosine | 0.12 mM (24% of theoretical yield) | Highlights the potential of cell-free systems and the importance of enzyme concentration optimization. |

Strategies for Enhancing Scalability

Several strategies are being explored to enhance the scalability and economic feasibility of enzymatic nucleoside analog production:

Continuous Flow Reactors: The use of continuous enzyme membrane reactors (EMRs) presents a promising alternative to traditional batch processing. mdpi.com In an EMR, the enzyme is retained within the reactor by a membrane, allowing for continuous product removal and substrate feeding. This can lead to higher productivity and improved enzyme stability over long operational periods. For example, the production of 2'-deoxyadenosine (B1664071) was successfully carried out for 55 days in an EMR. mdpi.com

Process Optimization and Downstream Processing: Optimizing reaction conditions, such as substrate concentrations, pH, and temperature, is crucial for maximizing product yield and minimizing byproduct formation at an industrial scale. nih.gov Furthermore, developing efficient and chromatography-free downstream processing methods is a key challenge. chemrxiv.org Exploiting the solubility differences between substrates and products to enable precipitation-based purification is one strategy that has been successfully employed for some purine nucleosides. chemrxiv.org

The successful large-scale enzymatic production of 9-(β-D-arabinofuranosyl)isoguanine will likely require a multi-faceted approach, integrating advances in enzyme engineering, biocatalyst immobilization, reactor design, and downstream processing.

Cellular and Molecular Mechanism of Action of 9 β D Arabinofuranosyl Isoguanine

Cellular Uptake and Intracellular Metabolism

There is a lack of specific data detailing the cellular uptake and intracellular metabolism of 9-(β-D-Arabinofuranosyl)isoguanine. Research on related compounds suggests that nucleoside transporters are often involved in the uptake of such analogs.

5'-Phosphorylation and Triphosphate Formation as Bioactivation

The bioactivation of many nucleoside analogs is a critical step that involves sequential phosphorylation to the monophosphate, diphosphate (B83284), and ultimately the active triphosphate form by cellular kinases. However, studies specifically detailing the 5'-phosphorylation of 9-(β-D-Arabinofuranosyl)isoguanine and the subsequent formation of its triphosphate are not readily found in the existing scientific literature. For the related compound arabinosylguanine, phosphorylation to arabinosylGTP has been observed in T-leukemic cells. nih.gov

Interference with Nucleic Acid Synthesis and Function

The primary mechanism for many nucleoside analogs involves the disruption of nucleic acid synthesis. This is typically achieved after their conversion to the triphosphate form, which can then be recognized by cellular polymerases.

Incorporation into Nascent DNA and RNA Strands by Polymerases

No specific studies demonstrating the incorporation of 9-(β-D-Arabinofuranosyl)isoguanine into nascent DNA or RNA strands by polymerases have been identified. In contrast, the analog 9-beta-D-arabinofuranosyl-2-fluoroadenine (F-ara-A) has been shown to be incorporated into both RNA and DNA. nih.govnih.gov

Mechanisms of DNA Chain Termination

The structural similarity of arabinosyl nucleosides to deoxyribonucleosides allows them to act as substrates for DNA polymerases. The key difference lies in the stereochemistry of the 2'-hydroxyl group on the arabinose sugar. Once incorporated into a growing DNA strand, this 2'-hydroxyl group can sterically hinder the formation of the next phosphodiester bond, leading to chain termination. While this is a general mechanism for this class of compounds, specific research confirming this mechanism for 9-(β-D-Arabinofuranosyl)isoguanine is not available. For instance, the incorporation of 9-beta-D-arabinofuranosyl-2-fluoroadenine 5'-triphosphate (F-ara-ATP) into the 3' termini of DNA results in chain termination. nih.gov

Impact on DNA Replication and Cellular Repair Systems

Given the absence of data on its incorporation into DNA, there is consequently no information on the specific impact of 9-(β-D-Arabinofuranosyl)isoguanine on DNA replication and cellular repair systems.

Effects on RNA Transcription

The effects of 9-(β-D-Arabinofuranosyl)isoguanine on RNA transcription have not been documented. Studies on the related compound F-ara-A have shown that its incorporation into mRNA can lead to premature termination of the RNA transcript. nih.gov

Interactive Data Table: Research on Related Arabinosyl Nucleosides

| Compound | Cellular Uptake/Metabolism | Incorporation into Nucleic Acids | Mechanism of Action |

| 9-beta-D-arabinofuranosyladenine (Ara-A) | Phosphorylated to Ara-ATP | Incorporated into DNA nih.gov | Competitively inhibits DNA polymerases nih.gov |

| 1-beta-D-arabinofuranosylcytosine (Ara-C) | Phosphorylated to Ara-CTP | Incorporated into DNA | Inhibition of nascent chain elongation nih.gov |

| 9-beta-D-arabinofuranosyl-2-fluoroadenine (F-ara-A) | Converted to F-ara-ATP nih.gov | Incorporated into both DNA and RNA nih.govnih.gov | DNA chain termination nih.gov, premature termination of RNA transcripts nih.gov |

| Arabinosylguanine (Ara-G) | Phosphorylated to Ara-GTP in T-cells nih.gov | Not specified | Potent inhibitor of DNA synthesis in T-leukemic cells nih.gov |

Modulation of Base Pairing Properties in Nucleic Acids

The defining molecular characteristic of 9-(β-D-arabinofuranosyl)isoguanine is the isoguanine (B23775) base, an isomer of guanine (B1146940). wikipedia.org This structural difference fundamentally alters its hydrogen bonding capabilities, allowing it to participate in non-standard base pairing schemes that diverge from the canonical Watson-Crick interactions of natural DNA and RNA. While specific studies on the arabinofuranosyl variant are limited, extensive research on isoguanosine and deoxyisoguanosine provides a clear framework for understanding its molecular behavior within a nucleic acid duplex. The isoguanine base primarily modulates nucleic acid properties through its unique interaction with isocytosine (B10225) and its potential for tautomeric shifts that lead to coding ambiguity. nih.gov

Formation of Non-Standard Base Pairs with Isocytosine

Isoguanine and its partner, isocytosine, can form a Watson-Crick-type base pair with a standard geometry. nih.gov However, the pattern of hydrogen bond donors and acceptors is distinct from that of the natural G-C and A-T pairs. nih.gov The isoguanine:isocytosine (iso-G:iso-C) pair is stabilized by three hydrogen bonds, similar to a G-C pair, which contributes to its significant stability. nih.gov This interaction forms the basis of efforts to create an expanded genetic alphabet, representing a third, fully functional base pair that can be recognized and processed by polymerases. nih.gov This non-standard pairing is orthogonal, meaning isoguanine preferentially pairs with isocytosine and not with the canonical bases, and vice-versa, which is a critical feature for expanding the genetic code.

Implications for DNA Hybridization Fidelity and Stability

The incorporation of the iso-G:iso-C base pair has significant effects on the stability and fidelity of nucleic acid duplexes. Studies on DNA duplexes containing this pair have shown that it can be more stable than the canonical A-T or even G-C pairs. bohrium.com This enhanced stability is a key feature of this artificial genetic system.

However, the fidelity of this pairing is not perfect. During enzymatic synthesis, such as the Polymerase Chain Reaction (PCR), the unnatural iso-G:5-methylisocytosine (iso-CMe) pair has been evaluated to have a fidelity of approximately 96%. nih.gov The slight decrease in fidelity is primarily attributed to the mispairing of isoguanine with thymine, a consequence of its tautomeric properties. nih.gov

The stability of duplexes containing isoguanine paired with natural bases has been investigated through melting temperature (Tm) measurements. These studies quantify the thermal stability of DNA duplexes, where a higher Tm indicates a more stable duplex. Data from studies on deoxyisoguanosine (d-isoG) demonstrates its strong preference for isocytosine and significant mispairing with thymine.

| Pairing Partner for d-isoG | Reported Tm (°C) | Relative Stability |

|---|---|---|

| d-isoCMe (5-Methylisocytosine) | 55.1 | Most Stable (Correct Pair) |

| T (Thymine) | 47.5 | Mismatched (Significant Stability) |

| G (Guanine) | 46.2 | Mismatched |

| C (Cytosine) | 45.8 | Mismatched |

| A (Adenine) | 42.5 | Least Stable Mismatch |

Data is illustrative and derived from findings on deoxyisoguanosine pairings as a proxy for isoguanine base behavior. nih.gov

Coding Ambiguity when Incorporated into Genetic Material

The primary source of coding ambiguity for isoguanine is its ability to exist in different tautomeric forms. While the keto tautomer correctly pairs with isocytosine, isoguanine can shift to a minor enol tautomer. nih.gov This enol form is structurally similar to adenine (B156593) and can form a stable base pair with thymine (or uracil in RNA) via two hydrogen bonds. nih.gov

This tautomerism introduces a significant potential for mutagenesis if isoguanine is incorporated into the genetic material. wikipedia.org During DNA replication, a DNA polymerase may interpret the enol tautomer of an isoguanine residue in the template strand as an adenine, leading to the incorrect incorporation of a thymine in the newly synthesized strand. nih.gov This misincorporation is a key factor limiting the fidelity of the iso-G:iso-C pair in artificial genetic systems. nih.gov The frequency of this mispairing can be influenced by the specific DNA polymerase used, with some enzymes exhibiting higher fidelity than others when replicating through an isoguanine-containing template.

Enzyme Targeting and Inhibition by 9 β D Arabinofuranosyl Isoguanine and Its Metabolites

Inhibition of DNA Polymerases

The triphosphate metabolite of 9-(β-D-arabinofuranosyl)isoguanine, referred to as ara-ITP, is a potent inhibitor of DNA polymerases. Its structural similarity to the natural substrate deoxyguanosine triphosphate (dGTP) allows it to interact with the active sites of these enzymes, leading to a disruption of DNA replication and repair processes. The primary mechanism of action is the termination of DNA chain elongation upon its incorporation.

It is important to note that much of the detailed enzymatic research has been conducted on the closely related analogue, 9-(β-D-arabinofuranosyl)guanine (ara-G) and its triphosphate form, ara-GTP. Due to the structural similarities, the inhibitory patterns observed for ara-GTP are considered to be highly indicative of the behavior of ara-ITP.

Specificity Towards Eukaryotic DNA Polymerase Isoforms (Alpha, Beta, Gamma)

The inhibitory effects of the triphosphate form of arabinofuranosyl nucleosides are not uniform across all eukaryotic DNA polymerase isoforms. Research has demonstrated a differential sensitivity among DNA polymerases alpha, beta, and gamma to inhibition by ara-GTP. nih.gov

Studies on murine DNA polymerases have shown that DNA polymerase alpha is the most sensitive to inhibition by ara-GTP. nih.gov This heightened sensitivity suggests that the primary cellular target for the cytotoxic effects of the parent compound is the replicative DNA polymerase alpha. In contrast, DNA polymerases beta and gamma are less sensitive to inhibition by ara-GTP. nih.gov DNA polymerase beta is primarily involved in DNA repair, while DNA polymerase gamma is responsible for the replication of mitochondrial DNA. The reduced inhibition of these isoforms indicates a degree of selectivity in the action of the inhibitor.

Inhibition of Viral DNA Polymerases

In addition to eukaryotic enzymes, the triphosphate metabolite of arabinofuranosyl guanine (B1146940) has been shown to inhibit viral DNA polymerases. nih.gov Specifically, studies have demonstrated the inhibition of oncornaviral DNA polymerase by ara-GTP. nih.gov This suggests that the compound may have a broader spectrum of activity that extends to retroviruses. The inhibition of viral DNA polymerases is a key mechanism for the antiviral activity of many nucleoside analogues.

Competitive and Partial Competitive Inhibition Kinetics

The inhibition of DNA polymerases by ara-GTP is characterized by competitive or partially competitive kinetics with respect to the natural substrate, deoxyguanosine triphosphate (dGTP). nih.gov This means that ara-GTP directly competes with dGTP for binding to the active site of the DNA polymerase. The outcome of this competition is a reduction in the rate of DNA synthesis, as the incorporation of the analogue prevents further chain elongation. The mode of inhibition can vary depending on the specific enzyme, the substrate concentrations, and the inhibitor itself. nih.gov

Determination of Inhibition Constants (Ki)

It has been noted that the Ki and the mode of inhibition are dependent on the specific combination of the inhibitor, substrate, and the particular DNA polymerase being studied. nih.gov For example, studies with other guanine analogues, such as the triphosphate of acycloguanosine, have reported Ki values in the nanomolar range for viral DNA polymerases, indicating very potent inhibition.

Interactions with RNA Polymerases

The interactions of 9-(β-D-arabinofuranosyl)isoguanine and its metabolites with RNA polymerases are less well-characterized than their effects on DNA polymerases. However, research on related arabinofuranosyl nucleosides provides some indications. For instance, the 5'-triphosphate of a fluorinated analogue of arabinofuranosyladenine has been shown to be incorporated into RNA and to inhibit RNA polymerase II. nih.gov This suggests that the arabinose sugar moiety does not inherently prevent interaction with RNA polymerases. The incorporation of such analogues into RNA can lead to premature termination of transcription and disrupt protein synthesis. nih.gov Further research is needed to specifically elucidate the interactions of 9-(β-D-arabinofuranosyl)isoguanine triphosphate with different RNA polymerase isoforms.

Modulation of Purine (B94841) Nucleoside Phosphorylases (PNPs)

Purine nucleoside phosphorylases (PNPs) are enzymes that play a crucial role in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. The modulation of PNP activity can have significant effects on cellular metabolism and the activation of nucleoside analogue drugs.

While direct studies on the modulation of PNPs by 9-(β-D-arabinofuranosyl)isoguanine are limited, the synthesis of the related compound 9-(β-D-arabinofuranosyl)guanine (ara-G) has been achieved using whole cells of Escherichia coli, a process that involves the activity of bacterial purine nucleoside phosphorylase. nih.gov This indicates that the arabinofuranosyl nucleoside can interact with the active site of PNP. Further investigation is required to determine whether 9-(β-D-arabinofuranosyl)isoguanine or its metabolites act as inhibitors or substrates for human PNPs, and what the kinetic parameters of such interactions might be.

Substrate Specificity Differences (e.g., E. coli PNP vs. Human PNP)

A critical factor in the action of purine nucleoside analogs is the difference in substrate specificity between purine nucleoside phosphorylase (PNP) enzymes from different species, such as Escherichia coli and humans. These differences have been explored for potential therapeutic applications.

Human PNP is a trimeric enzyme that primarily catalyzes the reversible phosphorolysis of 6-oxopurine nucleosides like inosine (B1671953) and guanosine (B1672433). In contrast, PNP from E. coli is a hexameric enzyme with broader substrate specificity, efficiently processing both 6-oxopurine and 6-aminopurine (e.g., adenosine) nucleosides. This difference in specificity is rooted in the distinct structures of their active sites.

While direct comparative studies on 9-(β-D-arabinofuranosyl)isoguanine are not detailed in the available research, studies on related compounds illustrate this principle. For instance, the human enzyme is known to poorly metabolize ara-G, which contributes to the compound's persistence and subsequent phosphorylation in human cells. nih.gov Conversely, the broader specificity of E. coli PNP allows it to be utilized in the enzymatic synthesis of ara-G, demonstrating its capacity to process this type of arabinofuranosyl nucleoside. nih.gov

The differential recognition of isomers by these enzymes has also been documented. For example, the Michaelis constants (Kₘ) for N⁷-guanosine (an isomer of standard N⁹-guanosine) vary significantly between human and E. coli PNP, underscoring the structural selectivity of each enzyme.

| Enzyme Source | Compound (Isomer of Guanosine) | Kₘ (μM) |

| Human PNP | N⁷-β-D-ribofuranosylguanine | 108 |

| E. coli PNP | N⁷-β-D-ribofuranosylguanine | 450 |

| This table illustrates the principle of differential substrate affinity using a guanosine isomer. Data adapted from a 1990 study. nih.gov |

Given that isoguanine (B23775) is a 6-oxopurine, it is plausible that its arabinoside derivative, 9-(β-D-arabinofuranosyl)isoguanine, would be recognized by both human and E. coli PNP. However, the efficiency of this interaction, particularly whether it would be a better substrate for the bacterial enzyme, requires specific empirical data.

Role in Purine Salvage and Degradation Pathways

Purine salvage pathways are crucial metabolic routes that recycle purine bases and nucleosides resulting from the degradation of DNA and RNA, thereby conserving energy. youtube.com The key enzymes in this pathway include purine nucleoside phosphorylases (PNPs) and phosphoribosyltransferases. PNP catalyzes the reversible cleavage of a nucleoside to a free purine base and ribose-1-phosphate. researchgate.net

The metabolism of arabinose-containing nucleosides like 9-(β-D-arabinofuranosyl)isoguanine is intrinsically linked to this pathway. For a nucleoside analog to exert a biological effect, it must typically be converted into its active monophosphate and subsequently triphosphate form. This activation is often in competition with degradation.

In the case of the close analog ara-G, it is known to be a substrate for phosphorylation, leading to the intracellular accumulation of its active 5'-triphosphate metabolite (ara-GTP). nih.govnih.gov Research indicates that ara-G is not significantly degraded by PNP activity in human T-lymphoblasts. nih.gov This resistance to phosphorolytic cleavage by human PNP prevents its breakdown and funnels the compound toward the phosphorylation pathway, a key step for its subsequent biological activity. The process allows for the selective accumulation of the active triphosphate metabolite in specific cell types, such as T-lymphoblasts, which are particularly efficient at this conversion. nih.gov

The purine salvage pathway can be summarized as follows:

Cleavage (Degradation): Nucleosides are cleaved by PNP into a free base and a sugar-phosphate.

Recycling (Salvage): Free bases are converted back into nucleotides by phosphoribosyltransferase enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). youtube.com

Activation of Analogs: Nucleoside analogs can be phosphorylated by nucleoside kinases to form nucleotide analogs.

The limited degradation of ara-G by human PNP means that the activation pathway (phosphorylation) predominates over the catabolic pathway (phosphorolysis). nih.gov It is reasonable to hypothesize that 9-(β-D-arabinofuranosyl)isoguanine would follow a similar metabolic route, where its efficacy would depend on its relative affinity for human PNP versus the kinases responsible for its activation.

Effects on Other Intracellular Enzymes Involved in Nucleotide Metabolism

The biological effects of 9-(β-D-arabinofuranosyl)isoguanine, like those of ara-G, are mediated by its phosphorylated metabolites. After entering a cell, the nucleoside is converted to its 5'-monophosphate, diphosphate (B83284), and ultimately triphosphate form (e.g., ara-GTP for the guanine analog). This active triphosphate metabolite then interacts with other key enzymes in nucleotide metabolism, most notably DNA polymerases.

Research on ara-G has shown that it exerts its cytotoxic effects through the intracellular accumulation of ara-GTP. nih.gov This accumulation is directly correlated with the inhibition of DNA synthesis. nih.gov The triphosphate analog acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing DNA strand by DNA polymerase. This leads to a cessation of DNA replication and repair.

The selective toxicity of ara-G against T-lymphoblasts compared to other hematopoietic cells is due to the preferential accumulation of ara-GTP in these cells. nih.govnih.gov This differential metabolism highlights the importance of the enzymatic machinery within specific cell types.

Table: Differential Accumulation of ara-GTP in Human Leukemic Cells

| Cell Type | Median ara-GTP Accumulation (pmol per 10⁷ cells) |

|---|---|

| T-acute lymphocytic leukemia (T-ALL) | 187 |

| Acute myelogenous leukemia (AML) | 72 |

| Chronic lymphocytic leukemia (CLL) | 31 |

Data reflects ara-GTP levels after a 4-hour incubation with ara-G, demonstrating selective accumulation in T-cells. nih.gov

While ara-GTP is the primary active metabolite, the potential for inhibition of other enzymes exists. For example, related arabinofuranosyl analogs have been shown to inhibit S-adenosylhomocysteine hydrolase, an enzyme involved in methylation reactions, although this is not considered the primary mechanism of action for ara-G.

It is highly probable that 9-(β-D-arabinofuranosyl)isoguanine would also be metabolized to its triphosphate form, 9-(β-D-arabinofuranosyl)isoguanine-5'-triphosphate (ara-isoGTP). This metabolite would then be expected to compete with dGTP and interfere with the function of DNA polymerases in a manner analogous to that of ara-GTP.

Antiviral Efficacy Studies of 9 β D Arabinofuranosyl Isoguanine and Its Analogs

In vitro Antiviral Spectrum

The in vitro antiviral activity of arabinofuranosyl nucleosides has been evaluated against a range of DNA and RNA viruses. Much of the available research has focused on analogs such as 9-β-D-arabinofuranosyladenine (ara-A) and 9-β-D-arabinofuranosylguanine (ara-G), providing insights that may be extrapolated to 9-(β-D-arabinofuranosyl)isoguanine.

Analogs of 9-(β-D-arabinofuranosyl)isoguanine have demonstrated notable activity against several DNA viruses, particularly members of the Herpesviridae family. For instance, 9-β-D-arabinofuranosyladenine (ara-A) has been shown to inhibit the replication of Herpes Simplex Virus Type 1 (HSV-1). researchgate.netscispace.comnih.gov In suspension cultures of KB cells, a concentration of 10 µM of ara-A resulted in an 80% inhibition of HSV-1 replication. scispace.comnih.gov The 50% inhibitory concentration (IC50) of ara-A in monolayer cultures of KB cells was determined to be 1.5 µM. scispace.comnih.gov

Furthermore, the triphosphate form of 9-β-D-arabinofuranosylguanine (ara-GTP) has been shown to inhibit viral DNA polymerase, a key enzyme in the replication of DNA viruses. nih.govdrugbank.com This suggests a likely mechanism for the anti-herpesvirus activity of these compounds. While specific data for 9-(β-D-arabinofuranosyl)isoguanine is limited, its structural similarity to ara-G suggests it may exhibit a comparable spectrum of activity against DNA viruses.

Information regarding the efficacy of 9-(β-D-arabinofuranosyl)isoguanine against RNA viruses is less documented. However, some of its analogs have been investigated for activity against retroviruses and other RNA viruses. An analog of 9-(β-D-arabinofuranosyl)guanine, N2-Isobutyryl-9-(β-D-arabinofuranosyl)guanine, has been reported to inhibit the DNA polymerase and RNA polymerase activities of the Human Immunodeficiency Virus (HIV). biosynth.com This finding suggests that arabinofuranosyl nucleosides may have a broader antiviral potential that extends to RNA viruses.

The antiviral activity of arabinofuranosyl nucleosides is typically assessed in various cell culture systems. nih.gov For instance, the anti-herpesvirus activity of ara-A has been demonstrated in KB cells and rabbit kidney cells. scispace.comnih.gov The selection of the cell line can influence the observed antiviral potency.

While specific data tables for the antiviral activity of 9-(β-D-arabinofuranosyl)isoguanine are not publicly available, the following table illustrates the kind of data typically generated in such studies, using information available for its close analog, ara-A, against HSV-1.

| Compound | Virus | Cell Line | IC50 (µM) | Inhibition (%) at a given concentration |

| 9-β-D-arabinofuranosyladenine (ara-A) | Herpes Simplex Virus Type 1 (HSV-1) | KB cells (monolayer) | 1.5 | 80% at 10 µM (suspension) |

Comparative Antiviral Potency with Established Nucleoside Antivirals

Direct comparative studies of 9-(β-D-arabinofuranosyl)isoguanine with established nucleoside antivirals are not well-documented in publicly accessible literature. However, studies on its analogs provide some context. For example, the antiviral activity of 9-β-D-arabinofuranosyladenine (ara-A, also known as vidarabine) has been compared to acyclovir, a standard treatment for herpesvirus infections. The effectiveness of these drugs can vary depending on the specific virus and the experimental conditions.

The inhibitory effects of the triphosphate derivatives of arabinofuranosyl nucleosides on viral DNA polymerases have been quantified, providing a basis for comparison. For example, the inhibition constant (Ki) for ara-GTP against viral DNA polymerase has been determined, allowing for a comparison of its inhibitory potential against the natural substrate, dGTP. nih.govdrugbank.com

Mechanisms of Viral Replication Inhibition

The primary mechanism by which arabinofuranosyl nucleosides are believed to inhibit viral replication is through the interference with viral nucleic acid synthesis. cymitquimica.com These compounds are nucleoside analogs, and their antiviral activity is dependent on their intracellular conversion to the active triphosphate form.

Once converted to their 5'-triphosphate derivatives, such as 9-(β-D-arabinofuranosyl)isoguanine triphosphate, these molecules can act as competitive inhibitors of viral DNA and, in some cases, RNA polymerases. nih.govdrugbank.comnih.gov They compete with the natural deoxy- or ribonucleoside triphosphates for incorporation into the growing nucleic acid chain. The incorporation of the arabinofuranosyl nucleotide can lead to chain termination due to the 3'-hydroxyl group's stereochemistry, which is unfavorable for the formation of the next phosphodiester bond.

Specifically, the triphosphate of ara-G (ara-GTP) has been shown to be a competitive inhibitor of viral DNA polymerase with respect to dGTP. nih.govdrugbank.com This inhibition is selective, with a higher affinity for viral DNA polymerase compared to cellular DNA polymerases, which contributes to the compound's antiviral selectivity. nih.govdrugbank.com It is highly probable that 9-(β-D-arabinofuranosyl)isoguanine exerts its antiviral effect through a similar mechanism of action.

Antineoplastic Activity and Cell Cycle Modulation

In vitro Antineoplastic Effects on Cancer Cell Lines

No specific data is available on the cytotoxic effects of 9-(β-D-Arabinofuranosyl)isoguanine on various cancer cell lines.

Mechanisms of Antitumor Action

There is no available information detailing the specific mechanisms of antitumor action for 9-(β-D-Arabinofuranosyl)isoguanine, including:

Impact on DNA Synthesis in Malignant Cells

Specific studies on the impact of 9-(β-D-Arabinofuranosyl)isoguanine on DNA synthesis in malignant cells have not been identified in the reviewed literature.

Analogs, Derivatives, and Structure Activity Relationships Sar

Design and Synthesis of Modified 9-(β-D-Arabinofuranosyl)isoguanine Analogs.nih.govresearchgate.netresearchgate.netcymitquimica.comnih.gov

The rational design of analogs of 9-(β-D-arabinofuranosyl)isoguanine aims to enhance therapeutic properties such as antiviral and antitumor efficacy while minimizing toxicity. nih.gov This involves a variety of synthetic strategies to introduce specific chemical groups at either the purine (B94841) base or the sugar moiety.

Modifications at the Purine Base (e.g., N2-Isobutyryl-9-(β-D-Arabinofuranosyl)guanine).nih.gov

Modifications at the purine base are a key strategy in the development of new analogs. A notable example is N2-isobutyryl-9-(β-D-arabinofuranosyl)guanine. biosynth.comnih.gov This compound is a derivative of guanosine (B1672433) containing an isobutyryl protecting group. caymanchem.com It serves as a precursor in the synthesis of other molecules, including those used in the study of ribozyme-catalyzed reactions. caymanchem.com The isobutyryl group can influence the compound's solubility and ability to cross cell membranes, potentially altering its biological activity. biosynth.comcaymanchem.com

Another approach involves the synthesis of isoguanine (B23775) 2'-deoxyriboside, where 2,6-dichloropurine (B15474) is glycosylated and subsequently aminated. aston.ac.uk This process yields 2-chloro-2'-deoxyadenosine, which can be converted to 2'-deoxyisoguanosine. aston.ac.uk Such modifications highlight the versatility of synthetic routes available for altering the purine core.

Modifications at the Arabinofuranosyl Moiety (e.g., 2'-fluoro analogs, 5'-phosphate forms).nih.govresearchgate.netnih.gov

The arabinofuranosyl sugar is another prime target for modification to generate novel analogs with improved therapeutic profiles.

2'-Fluoro Analogs: The introduction of a fluorine atom at the 2' position of the arabinose sugar has been a significant area of research. The synthesis of 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)guanine (araF-G) has been achieved through various routes, often involving the coupling of a protected fluorinated sugar with a purine derivative. researchgate.netnih.govnih.gov These 2'-fluoro analogs, such as 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)guanine, are metabolically stable and exhibit cytotoxic properties. nih.govmedchemexpress.com Their anticancer mechanisms often involve the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com

5'-Phosphate Forms: Phosphorylation at the 5' position of the arabinose sugar is crucial for the biological activity of many nucleoside analogs. The 5'-monophosphate derivatives of 9-(β-D-arabinofuranosyl)adenine and 9-(β-D-arabinofuranosyl)hypoxanthine have been synthesized and shown to possess antiviral activity against various DNA viruses. nih.gov The synthesis of 9-(β-D-arabinofuranosyl)adenine 5'-phosphate can be achieved starting from adenosine (B11128) 5'-phosphate. nih.gov These phosphorylated forms are often the active species that inhibit viral or cellular enzymes. cymitquimica.comnih.gov

| Modification | Example Compound | Key Synthetic Feature | Reported Biological Relevance |

| Purine Base | N2-Isobutyryl-9-(β-D-arabinofuranosyl)guanine | Addition of an isobutyryl group to the guanine (B1146940) base. biosynth.comnih.gov | Precursor for other molecules; may alter solubility and cell permeability. caymanchem.com |

| Arabinofuranosyl Moiety | 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)guanine (araF-G) | Introduction of a fluorine atom at the 2' position. researchgate.netnih.govnih.gov | Metabolically stable cytotoxic agent; inhibits DNA synthesis. nih.govmedchemexpress.com |

| Arabinofuranosyl Moiety | 9-(β-D-arabinofuranosyl)adenine 5'-monophosphate | Phosphorylation at the 5' position. nih.govnih.gov | Active form that inhibits viral enzymes; possesses antiviral activity. nih.gov |

Structure-Activity Correlation Studies for Biological Activity.nih.govnih.gov

Understanding the relationship between the chemical structure of these analogs and their biological effects is paramount for the development of new drugs. aaai.org

Impact of Stereochemistry on Activity.nih.govnih.gov

Stereochemistry plays a critical role in the biological activity of nucleoside analogs. mdpi.com The spatial arrangement of atoms, particularly at the chiral centers of the arabinofuranosyl ring, can significantly influence how the molecule interacts with its biological targets. mdpi.com Generally, the β-D-anomer of arabinosyl nucleosides is the biologically active form. For instance, 9-α-D-arabinofuranosyladenine-5'-triphosphate only inhibits cellular DNA polymerase and lacks antiviral activity, whereas the β-anomer is a potent inhibitor of herpesvirus DNA polymerase. nih.gov The stereochemical configuration can also affect the molecule's uptake by cells, as seen in other classes of compounds where stereoselective transport mechanisms exist. mdpi.com

Relationship between Molecular Structure and Enzyme Inhibition Profiles.nih.gov

The molecular structure of these analogs directly correlates with their ability to inhibit specific enzymes. For example, 9-(β-D-arabinofuranosyl)adenine 5'-triphosphate (ara-ATP) acts as a competitive inhibitor of DNA polymerases with respect to deoxyadenosine (B7792050) 5'-triphosphate (dATP). nih.gov The triphosphate form of 9-(β-D-arabinofuranosyladenine) is a much more potent inhibitor of herpesvirus DNA polymerase compared to cellular DNA polymerases. nih.gov Modifications to the sugar or base can alter the binding affinity of the analog to the enzyme's active site. For instance, the introduction of a 2'-fluoro group can lead to a metabolically stable compound that effectively inhibits DNA synthesis. nih.gov

| Analog | Target Enzyme | Mechanism of Inhibition |

| 9-(β-D-arabinofuranosyl)adenine 5'-triphosphate (ara-ATP) | DNA Polymerases | Competitive inhibition with respect to dATP. nih.gov |

| 9-(β-D-arabinofuranosyladenine) triphosphate | Herpesvirus DNA Polymerase | Potent inhibition compared to cellular DNA polymerases. nih.gov |

| 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)guanine | DNA Synthesis Enzymes | Inhibition of DNA synthesis. nih.gov |

Correlation with Antiviral and Antineoplastic Efficacy

The antiviral and antineoplastic efficacy of these analogs is a direct consequence of their structural features. The selective inhibition of viral enzymes over host cell enzymes is a key determinant of antiviral activity. For example, the triphosphate of 9-(β-D-arabinofuranosyl)adenine is a highly selective inhibitor of herpesvirus DNA polymerase. nih.gov In some cases, the incorporated analog can also act as a chain terminator in viral DNA, further contributing to its antiviral effect. nih.gov

In the context of cancer therapy, the cytotoxicity of these compounds is often linked to their ability to inhibit DNA synthesis in rapidly proliferating cancer cells. nih.gov For example, 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)guanine has been shown to be cytotoxic to certain cancer cell lines by inhibiting DNA synthesis. nih.gov Furthermore, some analogs, like 9-(2-C-cyano-2-deoxy-β-D-arabino-pentofuranosyl)guanine, have demonstrated selective cytotoxicity against cancer cells infected with specific viruses, such as Kaposi's sarcoma-associated herpesvirus. nih.gov The development of prodrugs and analogs that can circumvent drug resistance mechanisms, such as those mediated by P-glycoprotein, is also an active area of research. nih.gov

Computational Studies in Analog Design

Computational chemistry provides powerful tools for the rational design of novel analogs of 9-(β-D-Arabinofuranosyl)isoguanine. These methods allow for the prediction of molecular properties and interactions, guiding synthetic efforts toward compounds with enhanced biological activity.

Molecular modeling and docking are instrumental in predicting the binding affinity and orientation of ligands within the active site of a biological target, such as an enzyme or receptor. This process is foundational for structure-based drug design. For analogs of 9-(β-D-arabinofuranosyl)isoguanine, these studies can elucidate the key interactions that govern their potential therapeutic effects.

The general workflow involves creating a three-dimensional model of the target protein and then computationally placing, or "docking," the designed analogs into the binding site. A scoring function is used to estimate the binding affinity, helping to prioritize which analogs are most likely to be active. For instance, in studies on related purine derivatives as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key cancer target, molecular docking has been used to identify critical interactions. mdpi.com These analyses typically reveal hydrogen bonds between the ligand and specific amino acid residues in the enzyme's active site, such as Asp86, Glu81, and Leu83. mdpi.com By designing analogs of 9-(β-D-arabinofuranosyl)isoguanine that can form similar favorable interactions, researchers can predict which modifications are most likely to improve inhibitory activity.

The results of such docking studies are often presented in a table that ranks different analogs based on their predicted binding energy or docking score. This allows for a direct comparison of various functional group modifications on the isoguanine base or the arabinose sugar moiety.

Table 1: Example of Molecular Docking Results for Hypothetical Analogs This table is illustrative, based on typical outcomes from molecular docking studies.

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This technique is crucial for assessing the stability of the ligand-protein complex and understanding the energetic factors that drive binding. An MD simulation can confirm whether the binding pose predicted by docking is stable or if the ligand shifts to a different conformation. Stable binding is often indicated by the convergence of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. mdpi.com

Free energy perturbation (FEP) is a rigorous computational method often used in conjunction with MD simulations to calculate the relative binding free energies of a series of related ligands. nih.gov FEP involves computationally "mutating" one molecule into another (e.g., a parent compound into an analog) in both the unbound state and when bound to the protein. The difference in the free energy change for these two transformations yields the difference in binding affinity (ΔΔG). This provides a quantitative prediction of how a specific chemical modification will affect binding potency.

For isoguanine and its derivatives, MD simulations have been used to study the structural impact of modified bases within DNA duplexes. For example, simulations of DNA containing the related lesion 8-oxoguanine revealed repulsive electrostatic interactions that led to local instability and the flipping out of the damaged base from the DNA helix. nih.gov Such studies highlight how MD can reveal dynamic behaviors and energetic consequences that are critical for understanding the function and recognition of modified nucleosides like 9-(β-D-arabinofuranosyl)isoguanine.

Table 2: Typical Protocol for MD and FEP Calculations

For related arabinonucleosides like ara-T (1-β-D-arabinofuranosylthymine), theoretical calculations have been employed to determine theoretical frequencies and potential energy distributions of vibrational modes. nih.gov These calculations, when compared with experimental FTIR and Raman spectra, allow for a detailed assignment of the molecule's vibrational behavior, which is a prerequisite for understanding drug-enzyme interactions at a quantum level. nih.gov Similar calculations for 9-(β-D-arabinofuranosyl)isoguanine and its analogs can predict their preferred sugar pucker, glycosidic bond orientation, and the electronic effects of various substitutions on the purine ring.

Table 3: Theoretical Calculation Methods and Their Applications

Broader Research and Biotechnological Applications

Use in Nucleic Acid Research and Probes

Isoguanine (B23775), the base component of 9-(β-D-arabinofuranosyl)isoguanine, is an isomer of guanine (B1146940) and a product of oxidative damage to DNA. wikipedia.orgcaymanchem.com Its ability to form a unique base pair with isocytosine (B10225) has made it a valuable tool in the study of unnatural nucleic acid analogues. wikipedia.org When incorporated into DNA, isoguanine can induce a parallel-stranded DNA duplex structure, a feature that is of significant interest in understanding the conformational diversity of nucleic acids. caymanchem.com

While direct applications of 9-(β-D-arabinofuranosyl)isoguanine as a hybridization probe are not extensively documented in publicly available literature, the characteristics of isoguanine suggest its potential in this area. Hybridization probes are nucleic acid fragments used to detect the presence of complementary sequences. nih.gov The specific base-pairing properties of isoguanine could, in principle, be harnessed to create highly specific probes for detecting target nucleic acids, including those containing its complementary unnatural base, isocytosine.

| Property | Description | Significance |

|---|---|---|

| Isomeric Form | Isoguanine is an isomer of the canonical DNA and RNA base, guanine. wikipedia.org | Allows for the study of altered base-pairing and nucleic acid structures. |

| Base Pairing | Forms a specific base pair with isocytosine. wikipedia.org | Potential for use in orthogonal genetic systems and as a specific hybridization probe target. |

| Structural Induction | Can induce a parallel-stranded DNA duplex structure. caymanchem.com | Useful for investigating non-canonical DNA conformations. |

| Origin | A product of oxidative damage to adenine (B156593) in DNA. caymanchem.com | Relevant to studies of DNA damage and repair mechanisms. |

Applications in Gene-Directed Enzyme Prodrug Therapy (GDEPT) Strategies

Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a promising cancer treatment strategy that involves two steps. First, a gene encoding a non-human enzyme is delivered to tumor cells. Subsequently, a non-toxic prodrug is administered, which is then converted into a potent cytotoxic agent by the enzyme expressed in the cancer cells. This approach aims to localize the toxicity of chemotherapy to the tumor site, minimizing systemic side effects.

While there is no direct evidence of 9-(β-D-arabinofuranosyl)isoguanine being used in GDEPT, the closely related compound, 9-(β-D-arabinofuranosyl)guanine (ara-G), has been a subject of study in this context. The phosphorylation of ara-G is a critical activation step, and studies have shown that it can be phosphorylated by mitochondrial deoxyguanosine kinase. nih.gov This phosphorylation is a key mechanism for the activation of many nucleoside analogue prodrugs.

The potential for 9-(β-D-arabinofuranosyl)isoguanine in GDEPT would depend on the identification of a specific enzyme that can efficiently convert it into a cytotoxic metabolite within cancer cells. The structural similarity to other arabinofuranosyl nucleosides that are substrates for various kinases suggests that this is a plausible area for future research.

Role in Understanding Purine (B94841) Metabolism and Enzymology

9-(β-D-arabinofuranosyl)isoguanine serves as a valuable tool for elucidating the intricacies of purine metabolism and the substrate specificity of the enzymes involved. As an analogue of natural purine nucleosides, its interactions with metabolic enzymes can reveal important details about their function.

A critical step in the metabolism of nucleoside analogues is their phosphorylation to the corresponding monophosphate, diphosphate (B83284), and ultimately triphosphate forms, which can then interfere with nucleic acid synthesis. Research on the related compound, 9-(β-D-arabinofuranosyl)guanine (ara-G), has shed light on this process. It has been demonstrated that ara-G is phosphorylated to ara-G monophosphate (ara-GMP) by mitochondrial deoxyguanosine kinase. nih.gov Further phosphorylation of ara-GMP can be carried out by guanylate kinase. nih.gov

Given that 9-(β-D-arabinofuranosyl)isoguanine is an isomer of ara-G, it is a plausible substrate for these and other enzymes in the purine salvage pathway. Studying its enzymatic conversion can provide insights into the active sites and mechanisms of these crucial enzymes.

| Enzyme | Function in Purine Metabolism | Relevance to 9-(β-D-Arabinofuranosyl)isoguanine |

|---|---|---|

| Deoxyguanosine Kinase (mitochondrial) | Phosphorylates deoxyguanosine to dGMP. | Shown to phosphorylate the related compound ara-G, suggesting it may also phosphorylate ara-isoguanine. nih.gov |

| Guanylate Kinase | Phosphorylates GMP and dGMP to their diphosphate forms. | Phosphorylates ara-GMP, indicating a potential role in the further metabolism of phosphorylated ara-isoguanine. nih.gov |

| Purine Nucleoside Phosphorylase (PNP) | Cleaves the glycosidic bond of purine nucleosides. | Could potentially catabolize ara-isoguanine, influencing its bioavailability and therapeutic potential. |

| Adenosine (B11128) Deaminase (ADA) | Deaminates adenosine and deoxyadenosine (B7792050). | Its activity on the isoguanine base would determine a key metabolic fate of the compound. |

Potential as a Precursor or Intermediate in the Synthesis of Other Bioactive Compounds

Arabinofuranosyl nucleotide analogues are a significant class of compounds with established antiviral and anticancer properties. nih.gov The synthesis of these complex molecules often involves multiple steps and the use of versatile intermediates. 9-(β-D-arabinofuranosyl)isoguanine, with its unique purine and sugar combination, represents a potential starting point or intermediate for the creation of novel bioactive compounds.

For instance, the enzymatic synthesis of ara-G from guanosine (B1672433) has been demonstrated, highlighting the utility of enzymatic cascades in producing arabinofuranosyl nucleosides. nih.gov This suggests that 9-(β-D-arabinofuranosyl)isoguanine could be similarly produced or, conversely, used as a substrate for enzymatic or chemical modifications to generate new analogues. These modifications could involve alterations to the sugar moiety or the purine base to enhance biological activity, improve pharmacokinetic properties, or target different cellular pathways. The synthesis of antiviral nucleosides often involves the strategic modification of precursor molecules, and ara-isoguanine could serve as a valuable scaffold in such synthetic endeavors. biosynth.com

Relevance in Astrobiology and Prebiotic Chemistry (as part of arabinonucleoside research)

The question of how life originated on Earth is a central theme in astrobiology, and prebiotic chemistry seeks to understand the formation of life's building blocks from non-living matter. In this context, the study of arabinonucleosides, including 9-(β-D-arabinofuranosyl)isoguanine, is of significant relevance.

Research into the origins of life has long focused on RNA as a potential primordial genetic material (the "RNA world" hypothesis). However, the prebiotic synthesis of ribose, the sugar component of RNA, is fraught with challenges. This has led to the investigation of alternative nucleic acids, with arabinonucleic acid (ANA), which is built from arabinonucleosides, being a prominent candidate.

Studies have proposed plausible prebiotic pathways for the formation of monosaccharides, the sugar building blocks of nucleosides. nih.gov Furthermore, research has demonstrated potential prebiotic routes for the synthesis of purines. youtube.com The "cyanosulfidic" model of prebiotic synthesis, for example, outlines a systems chemistry approach where the precursors for amino acids, ribonucleotides, and lipids could have been formed from simple starting materials under conditions plausible for the early Earth. This framework provides a context in which arabinonucleosides could have emerged. The potential for a mixed RNA-ANA genetic system in early life forms makes the study of compounds like 9-(β-D-arabinofuranosyl)isoguanine crucial for understanding the earliest stages of biological evolution. nih.gov

Advanced Research Methodologies for Characterization and Elucidation

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Ultraviolet (UV) Spectroscopy)

Spectroscopic methods are fundamental to the definitive identification and structural characterization of 9-(β-D-Arabinofuranosyl)isoguanine. These techniques provide detailed information about the molecule's atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the three-dimensional structure of nucleoside analogs in solution. Proton (¹H) and Carbon-13 (¹³C) NMR spectra confirm the presence and connectivity of all atoms in the molecule. For 9-(β-D-Arabinofuranosyl)isoguanine, NMR is crucial for:

Confirming the β-configuration of the glycosidic bond linking the arabinose sugar to the isoguanine (B23775) base.

Determining the conformation of the furanose ring (sugar pucker).

Ultraviolet (UV) Spectroscopy is used to analyze compounds containing chromophores—parts of a molecule that absorb light. The isoguanine base of the molecule contains a purine-like ring system that absorbs UV light at specific wavelengths. This technique is valuable for confirming the identity of the heterocyclic base and for quantifying the concentration of the compound in solution, a necessary step for many biological assays.

While specific spectral data for this compound is not always publicly detailed biosynth.com, its fundamental properties are well-established.

Table 1: Physicochemical Properties of 9-(β-D-Arabinofuranosyl)isoguanine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N₅O₅ | cymitquimica.com |

| Molecular Weight | 283.25 g/mol | cymitquimica.com |

Chromatographic Methods for Purification and Analysis (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating 9-(β-D-Arabinofuranosyl)isoguanine from reaction byproducts and impurities, as well as for quantifying its presence in complex biological samples.

High-Performance Liquid Chromatography (HPLC) is the predominant method used for both the purification and analytical assessment of this compound. A typical HPLC method for a nucleoside analog involves several key steps. For instance, in analyzing related compounds in serum, a reversed-phase column is often used. nih.gov The process generally includes sample preparation, which may involve protein precipitation with a solvent like acetonitrile, followed by separation and detection. nih.gov UV spectrophotometry is commonly paired with HPLC for detection, allowing for precise quantification. nih.gov This analytical precision is critical for establishing purity, stability, and for pharmacokinetic studies.

Table 2: Typical Workflow for HPLC Analysis of Nucleoside Analogs

| Step | Description | Purpose |

|---|---|---|

| Sample Preparation | Extraction from a biological matrix (e.g., serum) and removal of interfering substances like proteins. | To isolate the analyte and protect the HPLC system. |

| Chromatographic Separation | Injection of the prepared sample onto an HPLC column (e.g., C18) with a specific mobile phase. | To separate the target compound from other components based on physicochemical properties. |

| Detection | Monitoring the column eluent with a detector, typically a UV detector set to the absorbance maximum of the compound. | To identify and quantify the compound based on its retention time and peak area. |

| Quantification | Comparison of the analyte's peak area to that of a known concentration of a reference standard. | To determine the exact concentration of the compound in the original sample. |

Cell-Based Assays for Biological Activity Evaluation (e.g., Cell Proliferation Assays, Antiviral Cytopathic Effect Assays)

To evaluate the biological potential of 9-(β-D-Arabinofuranosyl)isoguanine, researchers employ a variety of cell-based assays. These assays measure the compound's effect on living cells, providing crucial data on its antiviral and anticancer activities. biosynth.comcymitquimica.com

Antiviral Cytopathic Effect (CPE) Assays are a primary method for screening antiviral activity. nih.gov This assay measures the ability of a compound to protect host cells from the destructive (cytopathic) effects of a virus. creative-diagnostics.com In a typical CPE assay, a monolayer of host cells is infected with a specific virus and simultaneously treated with varying concentrations of the test compound. cdc.gov After an incubation period, cell viability is measured. cdc.gov A reduction in the virus-induced cell death indicates antiviral activity. creative-diagnostics.comcdc.gov

Cell Proliferation Assays are used to determine a compound's effect on cell growth, which is particularly relevant for assessing anticancer potential. biosynth.comcymitquimica.com These assays measure the rate of cell division in cancer cell lines. A common method involves the incorporation of a thymidine (B127349) analog, such as bromodeoxyuridine (BrdU), into the DNA of dividing cells. bdbiosciences.com The amount of incorporated BrdU, which can be detected with specific antibodies, is directly proportional to the rate of cell proliferation. bdbiosciences.com A decrease in proliferation suggests potential anticancer activity.

Table 3: Overview of Cell-Based Assays for 9-(β-D-Arabinofuranosyl)isoguanine

| Assay Type | Purpose | Principle | Example Application |

|---|---|---|---|

| Cytopathic Effect (CPE) Inhibition Assay | To measure antiviral activity. | Quantifies the ability of the compound to prevent virus-induced cell death. creative-diagnostics.com | Testing against DNA viruses like Herpesviridae in tissue culture. nih.gov |

| Cell Proliferation Assay (e.g., BrdU) | To measure anticancer activity. | Quantifies the rate of DNA synthesis and cell division in cancer cell lines. bdbiosciences.com | Evaluating the compound's inhibitory effect on leukemia or lymphoma cell lines. cymitquimica.com |

| Virus Titer Reduction Assay | To confirm antiviral activity. | Measures the reduction in the quantity of infectious virus particles produced by infected cells. nih.gov | Determining the 50% effective concentration (EC₅₀) against specific viruses. |

Enzyme Assays and Kinetic Analysis

To understand the mechanism of action at a molecular level, enzyme assays and kinetic analyses are performed. Since 9-(β-D-Arabinofuranosyl)isoguanine is known to inhibit viral DNA and RNA synthesis, it must interact with specific viral or cellular enzymes. cymitquimica.com

The compound itself is a prodrug that requires intracellular phosphorylation to its active 5'-monophosphate form. cymitquimica.com Therefore, two key types of enzyme assays are relevant:

Kinase Assays: These assays are used to identify the cellular or viral kinases responsible for phosphorylating the parent compound and to determine the efficiency of this conversion.

Polymerase Assays: Once phosphorylated, the active form of the compound can be tested for its ability to inhibit viral DNA or RNA polymerases. These assays measure the rate of the polymerase-catalyzed reaction in the presence and absence of the inhibitor, allowing for the determination of key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). This data provides direct evidence of target engagement and inhibitory potency.

Computational Chemistry and Bioinformatics Approaches

Computational chemistry and bioinformatics provide powerful predictive tools that complement experimental research. These in silico methods can guide drug design and help interpret experimental findings.

Molecular Docking is a computational technique used to predict how a small molecule, such as 9-(β-D-Arabinofuranosyl)isoguanine, binds to the active site of a target protein, like a viral polymerase. nih.gov This method calculates the preferred binding orientation and affinity, offering insights into the structural basis of inhibition.

Molecular Dynamics (MD) Simulations can then be used to model the behavior of the compound-protein complex over time. nih.gov These simulations provide a dynamic view of the interaction, assessing the stability of the binding and revealing how the compound might alter the protein's conformation and function. nih.gov These computational approaches rely on high-quality structural data of the target protein, often obtained through X-ray crystallography.

Table 4: Computational Workflow for Analyzing Drug-Target Interactions

| Step | Methodology | Objective |

|---|---|---|

| 1. Target Identification | Bioinformatics & Literature Review | To identify potential protein targets (e.g., viral polymerases) for the compound. |

| 2. Structure Preparation | Protein Data Bank (PDB), Homology Modeling | To obtain a 3D structural model of the target protein and prepare the ligand structure. |

| 3. Molecular Docking | Software (e.g., AutoDock, Glide) | To predict the binding pose and estimate the binding affinity of the compound to the target's active site. nih.gov |

| 4. Molecular Dynamics (MD) Simulation | Software (e.g., GROMACS, AMBER) | To assess the stability of the predicted drug-target complex and analyze its dynamic behavior. nih.gov |

Q & A

Q. How can researchers validate purity assessment methods for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.